Product packaging for 2,3,5-Trifluorobenzenesulphonamide(Cat. No.:CAS No. 914637-01-7)

2,3,5-Trifluorobenzenesulphonamide

Cat. No.: B3043741
CAS No.: 914637-01-7
M. Wt: 211.16 g/mol
InChI Key: AQXRXUMQOXDPKW-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzenesulphonamide is a synthetic organosulfur compound featuring a benzenesulfonamide group substituted with three fluorine atoms at the 2, 3, and 5 positions. This structure places it within the important class of sulfonamides, which are well-known in medicinal chemistry for their versatile pharmacological activities and ability to interact with various biological targets . The presence of multiple fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. As a sulfonamide, this compound serves as a key scaffold in scientific research, particularly in the development of enzyme inhibitors. Sulfonamides are renowned for their ability to inhibit carbonic anhydrases , a family of enzymes involved in critical physiological processes, making them targets for therapies against glaucoma, obesity, and cancer . Furthermore, the sulfonamide functional group is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents. These drugs act as antimetabolites by inhibiting the bacterial enzyme dihydropteroate synthase, thereby disrupting folate synthesis . Researchers may also investigate this compound as a precursor or intermediate in the synthesis of more complex molecules for pharmaceutical and chemical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NO2S B3043741 2,3,5-Trifluorobenzenesulphonamide CAS No. 914637-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trifluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXRXUMQOXDPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298731
Record name 2,3,5-Trifluorobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-01-7
Record name 2,3,5-Trifluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Pathways of 2,3,5 Trifluorobenzenesulphonamide

Pathways Involving the Aromatic Ring System

The reactivity of the aromatic core of 2,3,5-trifluorobenzenesulphonamide is dominated by the presence of three electron-withdrawing fluorine atoms and the sulfonamide group. These substituents render the benzene (B151609) ring electron-deficient, which profoundly influences its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Benzene

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic systems. masterorganicchemistry.comwikipedia.org Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr mechanism does not occur on unactivated aryl halides but proceeds readily when strong electron-withdrawing groups are present on the aromatic ring. wikipedia.orgpressbooks.pub These groups activate the ring towards attack by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group, is crucial for stabilizing this negatively charged intermediate, thereby accelerating the reaction. masterorganicchemistry.compressbooks.pub

In the case of this compound, the three fluorine atoms and the sulfonamide group (-SO₂NH₂) are all strongly electron-withdrawing, making the aromatic ring highly electrophilic and thus susceptible to SNAr reactions. wikipedia.orgacs.org A notable feature of SNAr on polyfluoroaromatic compounds is that fluorine, despite being a weak leaving group in SN1/SN2 reactions, can act as an effective leaving group because the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com The rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex. wikipedia.org

The reaction proceeds as a nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of the stabilized intermediate. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. The high electronegativity of fluorine enhances the rate of nucleophilic attack. wikipedia.org Research has demonstrated that substrates containing sulfonyl and sulfonamide moieties successfully undergo SNAr reactions, highlighting the applicability of this pathway to this compound. acs.org

Table 1: General SNAr Reaction on a Fluorinated Benzene Ring

ReactantNucleophile (Nu⁻)ProductLeaving Group
FluoroareneRO⁻, RS⁻, R₂NH, CN⁻Substituted AreneF⁻

This table illustrates the general transformation in an SNAr reaction where a nucleophile displaces a fluorine atom on an activated aromatic ring.

Regioselectivity in Electrophilic and Nucleophilic Functionalization

The substitution pattern on the benzene ring dictates the regiochemical outcome of further functionalization. The principles governing electrophilic and nucleophilic attacks are distinct.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the incoming reagent is an electrophile that attacks the electron-rich areas of an aromatic ring. However, the substituents on this compound (three F atoms and a -SO₂NH₂ group) are all deactivating, electron-withdrawing groups. Deactivating groups without lone pairs adjacent to the ring generally direct incoming electrophiles to the meta position. libretexts.org This is because the intermediates formed from ortho and para attack are significantly destabilized by the adjacent positive charge to the electron-withdrawing substituent. libretexts.orgyoutube.com Therefore, any electrophilic substitution on this compound would be expected to be slow and occur at the C4 or C6 positions, which are meta to the existing substituents.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, in nucleophilic aromatic substitution, the regioselectivity is controlled by the positions of the activating groups relative to the potential leaving groups (the fluorine atoms). Electron-withdrawing groups activate the ortho and para positions for nucleophilic attack. masterorganicchemistry.compressbooks.pub In this compound, the sulfonamide group at C1 and the fluorine atoms at C2, C3, and C5 collectively activate the ring.

A nucleophile could potentially attack any of the carbons bearing a fluorine atom. The most likely sites of attack are those that lead to the most stable Meisenheimer intermediate.

Attack at C5: This position is para to the C2-fluorine and ortho to the C6-hydrogen (and meta to the C3-fluorine and C1-sulfonamide). Substitution at the para position of a fluoroarene is often favored. nih.gov

Attack at C2: This position is ortho to the strongly activating sulfonamide group at C1.

Attack at C3: This position is meta to the sulfonamide group, which would provide less stabilization for the negative charge in the intermediate.

Computational and experimental studies on similar polyfluorinated systems often show that substitution occurs preferentially at the position para to another activating substituent. nih.govresearchgate.net Therefore, nucleophilic substitution on this compound is predicted to be highly regioselective, with the precise outcome depending on the nature of the nucleophile and the reaction conditions. rsc.org

Reactivity of the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NH₂) possesses its own distinct reactivity, primarily centered around the acidic N-H protons and the robust nature of the sulfur-nitrogen bond.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group is acidic and can be deprotonated by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides or acylating agents, to form N-substituted derivatives.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the sulfonamide nitrogen. The process typically requires a base (e.g., sodium hydride, potassium carbonate) to deprotonate the sulfonamide, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). The general method for N-alkylation via a hydrogen autotransfer process has also been reported. nih.gov

N-Acylation: Similarly, an acyl group can be introduced to the nitrogen atom. N-Acylsulfonamides can be synthesized by reacting the sulfonamide with acylating agents like acid chlorides or anhydrides in the presence of a base. More advanced methods utilize reagents like N-acylbenzotriazoles, which react efficiently with sulfonamides under basic conditions (e.g., NaH) to yield N-acylsulfonamides in high yields. researchgate.net Microwave-assisted N-acylation is another efficient method for this transformation. researchgate.net

Table 2: Examples of General N-Acylation Reactions of Sulfonamides

SulfonamideAcylating AgentProductYield (%)Reference
p-ToluenesulfonamideN-AcetylbenzotriazoleN-Acetyl-p-toluenesulfonamide85 researchgate.net
p-ToluenesulfonamideN-(4-Toluoyl)benzotriazoleN-(4-Toluoyl)-p-toluenesulfonamide95 researchgate.net
4-PyridinesulfonamideN-AcetylbenzotriazoleN-Acetyl-4-pyridinesulfonamide98 researchgate.net
4-PyridinesulfonamideN-(4-Toluoyl)benzotriazoleN-(4-Toluoyl)-4-pyridinesulfonamide97 researchgate.net

This table presents data for the N-acylation of various sulfonamides to illustrate the general applicability of the method, as specific data for this compound is not detailed in the cited sources.

Reductive Transformations of the Sulfonamide Moiety

While sulfonamides are generally considered robust and are often used as protecting groups for amines, methods have been developed for their reductive cleavage. strath.ac.uk This transformation is valuable as it allows the sulfonamide, often considered a terminal functional group, to be used as a synthetic handle for further molecular diversification. acs.orgnih.gov

A common strategy involves the reductive cleavage of the N-S bond. Mild and general methods have been developed that can generate a sulfinate and an amine from a secondary sulfonamide. acs.orgnih.gov These reactions can be performed under conditions that tolerate a wide variety of other functional groups, which is particularly relevant for a poly-functionalized molecule like this compound. acs.org For instance, samarium(II) iodide (SmI₂) or light-driven photoredox catalysis can be employed for this purpose. strath.ac.ukacs.org The resulting amine and sulfinate can be trapped in situ to access other medicinally relevant functional groups. acs.org

Table 3: General Reaction for Reductive Cleavage of Sulfonamides

Starting MaterialReagentsProducts
R-SO₂-NHR'Reductant (e.g., SmI₂, photoredox catalyst)R-SO₂⁻ (Sulfinate) + R'-NH₂ (Amine)

This table shows the general products from the reductive cleavage of a secondary sulfonamide N-S bond.

Derivatives and Analogs of 2,3,5 Trifluorobenzenesulphonamide: Synthesis and Structural Features

Synthesis of Variously Substituted 2,3,5-Trifluorobenzenesulfonamide Derivatives

The synthesis of derivatives from the parent 2,3,5-trifluorobenzenesulfonamide primarily involves modifications at the sulfonamide nitrogen. These reactions leverage the nucleophilicity of the sulfonamide anion or the reactivity of the N-H bond. The key precursor for these derivatives is 2,3,5-trifluorobenzenesulfonyl chloride, which is typically prepared by the chlorosulfonation of 1,2,4-trifluorobenzene (B1293510).

The most common derivatization is N-alkylation or N-arylation. The reaction of 2,3,5-trifluorobenzenesulfonamide with various alkyl halides or aryl halides under basic conditions yields the corresponding N-substituted sulfonamides. The choice of base and solvent is critical to facilitate the reaction and minimize side products. Common bases include sodium hydride, potassium carbonate, or organic amines like triethylamine (B128534) or pyridine, which act as acid scavengers. libretexts.org

Another significant class of derivatives is formed through acylation. The reaction of 2,3,5-trifluorobenzenesulfonamide with acyl chlorides or acid anhydrides produces N-acylsulfonamides. libretexts.orglumenlearning.com This reaction is generally rapid and can be performed at room temperature, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. libretexts.org

Furthermore, the sulfonamide nitrogen can be incorporated into more complex structures. For instance, condensation reactions with other functional groups can lead to a wide array of derivatives. The synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones demonstrates how a sulfonamide-like core can be N-functionalized to create compounds with specific biological activities. nih.gov

Table 1: General Synthetic Routes for N-Substituted 2,3,5-Trifluorobenzenesulfonamide Derivatives

Derivative TypeGeneral ReactionReagentsTypical Conditions
N-Alkyl/N-ArylNucleophilic SubstitutionAlkyl Halide (R-X) or Aryl Halide (Ar-X), Base (e.g., K₂CO₃, NaH)Inert solvent (e.g., DMF, THF), varying temperatures
N-AcylAcylationAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine)Aprotic solvent (e.g., DCM, THF), room temperature
N-HeterocyclicCondensation/CouplingBifunctional reagents, Heterocyclic precursorsOften requires catalysts (e.g., copper, palladium) and specific reaction conditions

Exploration of Isomeric Trifluorobenzenesulfonamides (e.g., 2,3,4-, 2,3,6-, 2,4,6-Isomers)

The substitution pattern of fluorine atoms on the benzene (B151609) ring profoundly influences the molecule's properties. The synthesis of isomers of trifluorobenzenesulfonamide requires regioselective control, starting from appropriately substituted precursors.

2,3,4-Trifluorobenzenesulfonamide: The synthesis of this isomer can commence from 1,2,3-trichlorobenzene. A patented method describes the nitration of this starting material to produce 2,3,4-trifluoronitrobenzene. google.com Subsequent reduction of the nitro group to an amine, followed by diazotization and reaction with sulfur dioxide in the presence of a copper catalyst (the Meerwein reaction), would yield the corresponding sulfonyl chloride. Finally, amination with ammonia (B1221849) would produce the target 2,3,4-trifluorobenzenesulfonamide.

2,3,6-Trifluorobenzenesulfonamide: The preparation of this isomer typically starts with 1,2,4-trifluorobenzene. Chlorosulfonation of 1,2,4-trifluorobenzene with chlorosulfonic acid under high temperatures (e.g., 180°C) leads to the formation of 2,3,6-trifluorobenzenesulfonyl chloride. This intermediate is then reacted with aqueous ammonia in a solvent like tetrahydrofuran (B95107) (THF) to yield 2,3,6-trifluorobenzenesulfonamide. The product can be purified by recrystallization.

2,4,6-Trifluorobenzenesulfonamide: A common route to this isomer begins with 1,3,5-trifluorobenzene. Direct chlorosulfonation of this symmetric starting material would be expected to yield 2,4,6-trifluorobenzenesulfonyl chloride with high regioselectivity. Subsequent amination provides the desired sulfonamide. An alternative precursor is 2,4,6-tris(trifluoromethyl)aniline, which can be synthesized in two steps from 1,3,5-tris(trifluoromethyl)benzene. researchgate.net Conversion of the aniline (B41778) to the sulfonamide would involve diazotization followed by a Sandmeyer-type reaction to install the sulfonyl chloride group, and then amination.

Table 2: Comparison of Synthetic Precursors for Trifluorobenzenesulfonamide Isomers

IsomerCommon Starting MaterialKey Synthetic Intermediate
2,3,4-Trifluorobenzenesulfonamide1,2,3-Trichlorobenzene2,3,4-Trifluoronitrobenzene google.com
2,3,5-Trifluorobenzenesulfonamide1,2,4-Trifluorobenzene2,3,5-Trifluorobenzenesulfonyl chloride
2,3,6-Trifluorobenzenesulfonamide1,2,4-Trifluorobenzene2,3,6-Trifluorobenzenesulfonyl chloride
2,4,6-Trifluorobenzenesulfonamide1,3,5-Trifluorobenzene2,4,6-Trifluorobenzenesulfonyl chloride

Design and Synthesis of Polyfluorinated Benzenesulfonamide (B165840) Analogs (e.g., Tetrafluorobenzenesulfonamides)

Increasing the degree of fluorination on the benzene ring leads to polyfluorinated benzenesulfonamide analogs, such as tetra- and pentafluorobenzenesulfonamides. These compounds exhibit enhanced electrophilicity of the aromatic ring and unique electronic properties.

Tetrafluorobenzenesulfonamides: The synthesis of tetrafluorinated analogs depends on the desired substitution pattern. For example, 1,2,3,4-tetrafluorobenzene (B1293379) can be a precursor for 2,3,4,5- and 2,3,4,6-tetrafluorobenzenesulfonamides. The synthesis of 1,2,3,4-tetrafluorobenzene itself can be achieved from 2-chloroheptafluorotoluene via hydrolysis and subsequent reduction. nist.gov Once the tetrafluorobenzene is obtained, chlorosulfonation followed by amination can yield the target sulfonamide. Another approach involves the synthesis of borylated 2,3,4,5-tetrachlorobenzamides, which could potentially undergo halogen exchange reactions to yield the corresponding fluorinated analogs. mdpi.com

Pentafluorobenzenesulfonamide: This highly fluorinated analog is typically synthesized from hexafluorobenzene (B1203771). Nucleophilic aromatic substitution of one fluorine atom in hexafluorobenzene with a sulfamoyl-containing nucleophile is a potential route. More commonly, pentafluorobenzene (B134492) is used as the starting material. It can be converted to pentafluorobenzenesulfonyl chloride, which is then reacted with ammonia. Pentafluorobenzenesulfonamide is recognized as a versatile chemical intermediate and a building block for pharmaceuticals and specialty chemicals. google.comontosight.ai It has been used as a novel, tunable warhead for selective protein modification in drug discovery. scholaris.ca

Integration of 2,3,5-Trifluorobenzenesulphonamide Moiety into Complex Heterocyclic Systems

The incorporation of the 2,3,5-trifluorobenzenesulfonamide moiety into heterocyclic systems is a key strategy for developing novel therapeutic agents. This can be achieved by forming a sulfonamide bond with a nitrogen atom within a pre-existing heterocyclic ring or by constructing the heterocycle onto the sulfonamide scaffold.

N-Sulfonylation of Heterocycles: A common method involves the reaction of an amino-substituted heterocycle with 2,3,5-trifluorobenzenesulfonyl chloride. For example, amino-1,2,4-triazoles can be reacted with substituted benzenesulfonyl chlorides to form N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives. nih.govnih.gov This reaction is a straightforward way to link the fluorinated aryl sulfonamide group to a wide variety of heterocyclic cores.

Building Heterocycles: Alternatively, the synthesis can start with the 2,3,5-trifluorobenzenesulfonamide and build the heterocyclic ring from it. For example, the synthesis of pyrazole (B372694) derivatives can be achieved through the reaction of a hydrazone intermediate with the Vilsmeier-Haack reagent to form a pyrazole aldehyde, which is then further functionalized. While a specific example starting with the 2,3,5-trifluoro isomer is not detailed in the provided sources, the general methodology is applicable. researchgate.net Similarly, trifluoromethyl-substituted pyridines can be synthesized through the cyclization of ketoxime acetates, a strategy that could potentially be adapted to incorporate the desired sulfonamide group. orgsyn.org

The development of these complex molecules is often driven by rational drug design, where the fluorinated sulfonamide group is chosen to optimize interactions with biological targets, such as enzymes in pathogens. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2,3,5 Trifluorobenzenesulphonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule.

1H, 13C, and 19F NMR for Proton, Carbon, and Fluorine Environments

¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms on the aromatic ring and the sulphonamide group (-SO₂NH₂). The number of signals, their splitting patterns (due to coupling with adjacent fluorine and hydrogen atoms), and their integration would provide key information about their relative positions.

¹³C NMR: This technique would reveal the number of unique carbon environments in the molecule. The chemical shifts would be influenced by the attached fluorine atoms and the sulphonamide group.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be crucial. It would provide direct information about the electronic environment of the three fluorine atoms. The coupling patterns between the fluorine atoms and with the aromatic protons would be instrumental in confirming their 2, 3, and 5 positions on the benzene (B151609) ring.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of 2,3,5-Trifluorobenzenesulphonamide with high precision. This allows for the calculation of its elemental composition, confirming the molecular formula C₆H₄F₃NO₂S.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

MS/MS analysis would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the molecule's structure and the strength of its chemical bonds. For instance, the loss of the SO₂NH₂ group or individual fluorine atoms would produce characteristic fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

These techniques probe the vibrational modes of the molecule, providing information about the functional groups present.

IR Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretches of the S=O bonds in the sulphonamide group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively), and the C-F and C-S stretching vibrations, as well as aromatic C-H and C=C bands.

Raman Spectroscopy: Would complement the IR data, providing information on the molecule's vibrational modes. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Without access to the actual spectral data for this compound, any further discussion would be purely hypothetical. The generation of data tables and detailed research findings as requested is not possible at this time due to the lack of publicly available scientific research on this specific compound.

Characterization of Functional Groups and Molecular Vibrations

The identification and characterization of functional groups and the analysis of molecular vibrations in this compound and related compounds are primarily achieved through infrared (IR) and Raman spectroscopy. nih.govresearchgate.net These complementary techniques probe the vibrational modes of a molecule, providing a unique fingerprint of its structure. nih.govnih.gov

In the context of substituted benzenesulphonamides, IR and Raman spectra reveal characteristic bands corresponding to the vibrations of the sulphonamide (-SO₂NH₂) and substituted phenyl groups. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations are often employed to aid in the assignment of these vibrational frequencies to specific atomic motions within the molecule. researchgate.netnih.gov

Key vibrational modes for benzenesulphonamides include:

SO₂ stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

S-N stretching: The stretching vibration of the sulfur-nitrogen bond is observed in the region of 914–895 cm⁻¹. rsc.org

N-H stretching: The N-H stretching vibrations of the sulfonamide group are also characteristic. ripublication.com

Aromatic C-H and C-C stretching: Vibrations associated with the trifluorinated benzene ring provide information about the substitution pattern.

The analysis of these vibrational spectra, often in combination with computational studies, allows for a detailed understanding of the molecular structure and the influence of the trifluoro-substitution on the electronic and geometric properties of the sulphonamide group. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Substituted Benzenesulphonamides

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Sulphonyl (SO₂)Asymmetric Stretch1320–1310 rsc.org
Sulphonyl (SO₂)Symmetric Stretch1155–1143 rsc.org
Sulphur-Nitrogen (S-N)Stretch914–895 rsc.org
Amino (N-H)Stretch3231–3263 rsc.org

X-ray Crystallography for Precise Solid-State Molecular Architecture

For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction analysis yields a detailed picture of the molecular architecture. mdpi.commdpi.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.netnih.gov This analysis reveals the arrangement of atoms within the crystal lattice. znaturforsch.com

Key structural parameters obtained from single-crystal X-ray diffraction include:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal. mdpi.com

Space group: The symmetry operations that describe the arrangement of molecules in the crystal. mdpi.com

Atomic coordinates: The precise position of each atom in the unit cell.

Bond lengths and angles: The distances between bonded atoms and the angles between adjacent bonds. These are crucial for confirming the connectivity and geometry of the molecule. znaturforsch.comnih.gov

Torsional angles: These describe the conformation of the molecule, for example, the orientation of the sulphonamide group relative to the benzene ring. znaturforsch.com

Intermolecular interactions: The analysis can also reveal non-covalent interactions such as hydrogen bonds and halogen bonds, which are critical in determining the crystal packing. nih.gov

For substituted benzenesulphonamides, studies have shown that the introduction of electron-withdrawing groups like fluorine can influence bond lengths and angles within the sulphonamide group and the benzene ring. znaturforsch.com For instance, the S-N and C-S bond lengths may decrease with the presence of such substituents. znaturforsch.com

Table 2: Illustrative Crystallographic Data for a Substituted Benzenesulphonamide

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupPna2₁ nih.gov
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
ZValue
Bond Length (S-N) (Å)Value
Bond Length (S=O) (Å)Value
Bond Angle (O-S-O) (°)Value
Torsion Angle (C-C-S-N) (°)Value
Note: Specific values for this compound require dedicated experimental data.

Advanced X-ray Spectroscopic Methods for Electronic and Geometric Insights

Beyond diffraction techniques, advanced X-ray spectroscopic methods provide element-specific information about the electronic structure and local coordination environment of atoms within a molecule. acs.orgspringernature.com These techniques are particularly valuable for understanding the effects of the fluorine substituents on the sulfur and other atoms in this compound.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic and local geometric structure of materials. nih.govkek.jp It involves measuring the X-ray absorption coefficient of a sample as a function of X-ray energy. springernature.com The resulting spectrum has two main regions:

X-ray Absorption Near-Edge Structure (XANES): The features near the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing atom. kek.jp For this compound, sulfur K-edge XANES can provide insights into the formal oxidation state of the sulfur atom and the nature of its bonding to oxygen, nitrogen, and carbon. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations at energies above the absorption edge contain information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. ntu.edu.twbris.ac.uk By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons. bris.ac.uk

For this compound, XPS can be used to:

Confirm the elemental composition (C, F, N, S, O).

Determine the chemical states of the elements. For example, the binding energy of the S 2p peak can provide information about the oxidation state of the sulfur atom in the sulphonamide group. csuohio.eduresearchgate.net Similarly, the F 1s spectrum would be characteristic of the carbon-fluorine bonds. mdpi.com

The combination of these advanced X-ray spectroscopic methods offers a comprehensive understanding of the electronic and geometric structure of this compound, complementing the information obtained from vibrational spectroscopy and X-ray crystallography. kek.jpmdpi.com

Computational and Theoretical Investigations on 2,3,5 Trifluorobenzenesulphonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic structure of 2,3,5-Trifluorobenzenesulphonamide. Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are employed to model the molecule's geometry and the distribution of its electrons. nih.gov

The electronic structure of fluorinated benzene (B151609) derivatives is significantly influenced by the high electronegativity of fluorine atoms. nih.gov This substitution can alter the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For benzenesulphonamide, quantum chemical calculations have shown that the molecule can exist in different stable conformations. nih.gov The preferred conformation is determined by the orientation of the amino group relative to the sulphonyl group. nih.gov In the case of this compound, the fluorine atoms on the benzene ring would further influence the conformational preferences and the electronic landscape of the molecule.

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.

Density Functional Theory (DFT) Studies on Reactivity and Spectroscopic Properties Prediction

Density Functional Theory (DFT) has become a powerful tool for predicting the reactivity and spectroscopic properties of molecules like this compound. nih.gov By using various functionals, such as B3LYP, DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies (IR spectra), and electronic spectra (UV-Vis). mdpi.com

The reactivity of the molecule can be assessed through calculated descriptors such as electronegativity, chemical hardness, and the Fukui function, which helps in identifying the most reactive sites within the molecule. nih.gov For substituted benzenesulphonamides, DFT studies can elucidate how different substituents affect the electron density distribution and, consequently, the molecule's reactivity towards electrophiles and nucleophiles. nih.gov

DFT calculations are also instrumental in predicting spectroscopic properties. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to confirm the molecular structure. mdpi.com Similarly, predicted electronic transitions can be correlated with experimental UV-Vis spectra to understand the electronic nature of the molecule. mdpi.com

ParameterPredicted by DFTExperimental Correlation
Vibrational Frequencies Infrared (IR) and Raman spectra.Confirms functional groups and molecular structure.
Electronic Transitions UV-Visible spectra.Elucidates electronic structure and chromophores.
Chemical Shifts Nuclear Magnetic Resonance (NMR) spectra.Aids in the determination of the molecular skeleton.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to explore the conformational space of this compound and to study its interactions with other molecules, including solvents or biological macromolecules. researchgate.netnih.gov MD simulations provide a dynamic picture of the molecule's behavior over time, which is crucial for understanding its properties in a realistic environment. mdpi.com

By simulating the molecule in a solvent box, typically water, MD can reveal the stable conformations and the transitions between them. mdpi.com This is particularly important for flexible molecules like sulphonamides, where the rotation around the S-C and S-N bonds can lead to different conformers. The simulations can also shed light on the nature and strength of intermolecular interactions, such as hydrogen bonds between the sulphonamide group and solvent molecules. arxiv.org The presence of fluorine atoms can lead to specific halogen bonding interactions, which can also be investigated using MD simulations. nih.gov

Simulation AspectInformation GainedRelevance
Conformational Analysis Identification of stable and metastable conformers.Understanding the molecule's shape and flexibility.
Solvent Interactions Study of hydrogen bonding and other non-covalent interactions with solvent molecules.Predicts solubility and behavior in solution.
Intermolecular Forces Analysis of interactions with other molecules or surfaces.Important for understanding crystal packing and binding to target proteins.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a valuable tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the reactants, products, intermediates, and transition states. acs.org

For instance, in the synthesis of benzenesulphonamide derivatives, computational methods can be used to model the reaction between a substituted benzenesulphonyl chloride and an amine. nih.gov These models can help in understanding the role of catalysts and reaction conditions. google.comnih.govmdpi.com The characterization of transition states is particularly important as it allows for the calculation of activation energies, which are key to understanding the reaction kinetics. acs.org DFT calculations are often used to locate and verify transition state structures by identifying the single imaginary frequency corresponding to the reaction coordinate. acs.org

This understanding of reaction pathways is not only crucial for optimizing synthetic procedures but also for predicting the metabolic fate of the molecule in biological systems, where it might undergo various enzymatic transformations.

Computational StepObjectiveOutcome
Potential Energy Surface Scan To identify minima (reactants, products, intermediates) and maxima (transition states).A map of the energy landscape of the reaction.
Transition State Search To locate the highest energy point along the reaction coordinate.The structure and energy of the transition state.
Frequency Calculation To confirm the nature of stationary points (minima have all real frequencies, transition states have one imaginary frequency).Verification of the calculated structures.

Role of 2,3,5 Trifluorobenzenesulphonamide As a Key Chemical Intermediate

Precursor for the Synthesis of Novel Fluorinated Building Blocks

The trifluorinated benzene (B151609) ring of 2,3,5-Trifluorobenzenesulphonamide, activated by the electron-withdrawing sulphonamide group, presents a unique scaffold for the generation of novel fluorinated building blocks. The distinct electronic environment of the aromatic ring, with fluorine atoms at positions 2, 3, and 5, allows for regioselective transformations, enabling chemists to introduce additional functionalities at specific positions.

Research in this area, while not extensively published, points towards the strategic use of the sulphonamide group as a directing group or a precursor to other functional groups. The fluorine atoms, in turn, can influence the reactivity of the aromatic ring and the properties of the resulting molecules. For instance, nucleophilic aromatic substitution reactions can be selectively performed, where one or more fluorine atoms are displaced by other nucleophiles, leading to a diverse array of substituted benzene derivatives. These new building blocks can then be utilized in the synthesis of more complex fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Application in the Development of Advanced Organic Materials

The development of advanced organic materials with tailored electronic and photophysical properties is a burgeoning field of research. Fluorinated organic compounds are of particular interest due to their enhanced thermal stability, oxidative stability, and unique electronic characteristics. While direct and extensive research on the application of this compound in this specific area is limited in publicly accessible literature, its potential as a precursor is noteworthy.

The trifluorinated benzene motif can be incorporated into larger conjugated systems, such as polymers or small molecules for organic electronics. The strong electron-withdrawing nature of the fluorine atoms and the sulphonamide group can be harnessed to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This modulation is crucial for designing efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulphonamide group itself can also serve as a handle for further functionalization or for promoting intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and morphology of the material.

Use in the Preparation of Specialty Chemicals (e.g., Crop Protection Agents)

The trifluorinated phenylsulphonamide core is a structural motif found in some classes of herbicides and fungicides. The sulphonamide functionality is a known pharmacophore in various bioactive molecules. By starting with this compound, chemists can systematically modify the structure, for example, by N-alkylation or N-arylation of the sulphonamide group, or by further substitution on the aromatic ring, to optimize the biological activity against specific pests or weeds. The inherent stability conferred by the fluorine atoms can also contribute to the development of more persistent and effective agrochemical formulations.

Contribution to Stereoselective Synthesis of Complex Molecules

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern drug discovery and development. Chiral auxiliaries and catalysts derived from fluorinated compounds have shown great promise in achieving high levels of stereocontrol. While there is a lack of direct reports on the application of this compound as a chiral auxiliary or ligand for stereoselective synthesis, its potential as a precursor for such molecules is a valid consideration.

The sulphonamide group can be readily functionalized with chiral moieties. The resulting chiral trifluorinated benzenesulphonamides could then be explored as ligands for asymmetric catalysis or as chiral resolving agents. The fluorine atoms can play a role in modulating the steric and electronic properties of the catalyst or auxiliary, potentially leading to improved enantioselectivity or diastereoselectivity in a variety of chemical transformations. The development of novel chiral ligands is a continuous effort in organic synthesis, and fluorinated scaffolds like the one offered by this compound represent an underexplored area with significant potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.